2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide
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Overview
Description
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a complex organic compound that features a pyridazinone core and an imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide typically involves multi-step organic reactions The initial step often includes the formation of the pyridazinone core through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing
Biological Activity
The compound 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine ring fused with an imidazo-pyridine moiety. This structural configuration is believed to contribute to its diverse biological activities.
Structural Formula
The compound's IUPAC name indicates the presence of functional groups that are often associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be classified into several key areas:
Anticancer Activity
Research has indicated that derivatives of pyridazine and imidazo-pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown effectiveness in inhibiting cell proliferation in breast and lung cancer models. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Anticonvulsant Properties
The anticonvulsant activity of related compounds has been explored using models such as the pentylenetetrazole (PTZ) test. Some derivatives have shown protective effects against seizures, suggesting a potential role in epilepsy treatment. The structure-activity relationship (SAR) analysis indicates that modifications to the pyridazine core can enhance anticonvulsant efficacy .
Antimicrobial Effects
Compounds with similar structures have been tested for antimicrobial properties. For example, studies have shown that pyridazine derivatives exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways via caspase-dependent mechanisms.
- Enzyme Inhibition : Inhibition of key enzymes involved in tumor growth and survival.
- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-7-6-12-26-13-19(23-21(14)26)17-8-4-5-9-18(17)24-22(29)16(3)27-20(28)11-10-15(2)25-27/h4-13,16H,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMFQNAAERUVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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